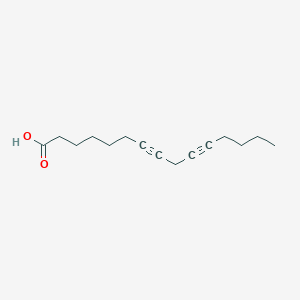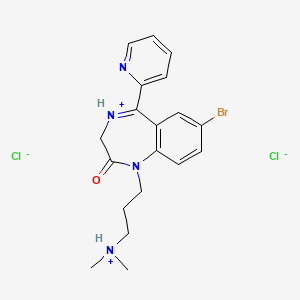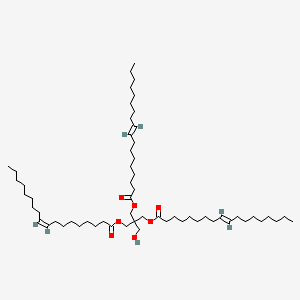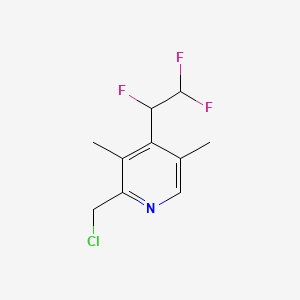
2-(Chloromethyl)-3,5-dimethyl-4-(1,2,2-trifluoroethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3,5-dimethyl-4-(1,2,2-trifluoroethyl)pyridine is a complex organic compound characterized by the presence of a pyridine ring substituted with chloromethyl, dimethyl, and trifluoroethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-(1,2,2-trifluoroethyl)pyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with chloromethyl and trifluoroethyl groups under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3,5-dimethyl-4-(1,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
2-(Chloromethyl)-3,5-dimethyl-4-(1,2,2-trifluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-3,5-dimethyl-4-(1,2,2-trifluoroethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 2-Chloro-1,1,2-trifluoroethyl ethyl ether
- 1,2-Dichloro-1,2-difluoroethyltrichlorosilane
Uniqueness
2-(Chloromethyl)-3,5-dimethyl-4-(1,2,2-trifluoroethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
特性
分子式 |
C10H11ClF3N |
|---|---|
分子量 |
237.65 g/mol |
IUPAC名 |
2-(chloromethyl)-3,5-dimethyl-4-(1,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C10H11ClF3N/c1-5-4-15-7(3-11)6(2)8(5)9(12)10(13)14/h4,9-10H,3H2,1-2H3 |
InChIキー |
HBINGIVFOGKIEV-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1C(C(F)F)F)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




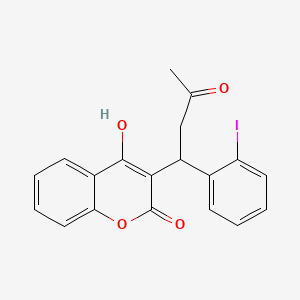
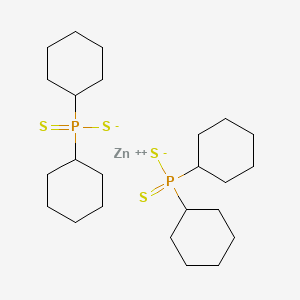

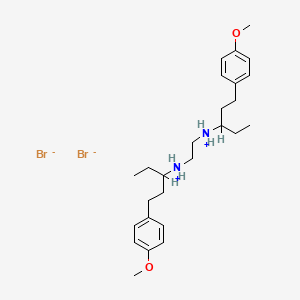
![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)


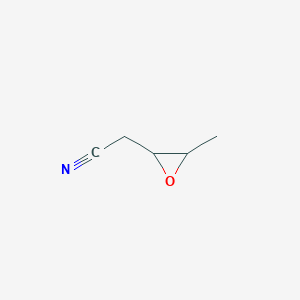
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
